molecular formula C15H22N2O2 B7558009 2-[3-(Cycloheptylamino)phenoxy]acetamide

2-[3-(Cycloheptylamino)phenoxy]acetamide

Cat. No.: B7558009
M. Wt: 262.35 g/mol
InChI Key: DWZPFJYOFAGVKM-UHFFFAOYSA-N
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Description

2-[3-(Cycloheptylamino)phenoxy]acetamide is a synthetic small molecule characterized by a phenoxy-acetamide backbone substituted with a cycloheptylamine group at the meta-position of the aromatic ring.

Properties

IUPAC Name

2-[3-(cycloheptylamino)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(18)11-19-14-9-5-8-13(10-14)17-12-6-3-1-2-4-7-12/h5,8-10,12,17H,1-4,6-7,11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPFJYOFAGVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC(=CC=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound shares structural similarities with several phenoxy-acetamide derivatives documented in the evidence. Key differentiating factors include:

  • Cycloalkylamino substituents: The cycloheptyl group distinguishes it from analogs with smaller cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or aromatic amines.
  • Position of substitution: The meta-position of the cycloheptylamino group contrasts with para-substituted analogs, which may influence steric hindrance and receptor binding .
Table 1: Structural and Functional Comparison
Compound Name Substituent Position Cycloalkyl/Amino Group Reported Activity Source
2-[3-(Cycloheptylamino)phenoxy]acetamide meta-phenoxy Cycloheptylamine Not explicitly reported N/A
N-cyclohexyl-2-(4-(purin-8-yl)phenoxy)acetamide (Compound 7) para-phenoxy Cyclohexylamine A2A adenosine receptor agonist
N-[6-(7-chloro-quinolin-4-ylamino)-hexyl]-2-{4-[3-(4-methoxy-phenyl)-acryloyl]-phenoxy}-acetamide (152) para-phenoxy Hexylamine with quinoline Antimalarial (IC50: 17.8 nM)
N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide para-phenoxy Bromocyclohexyl Anti-inflammatory, analgesic

Key Research Findings and Limitations

  • Biological Relevance : The lack of direct data on the target compound necessitates extrapolation from structural analogs. Para-substituted derivatives generally show higher activity than meta-substituted ones in receptor-binding assays .
  • Physicochemical Properties : The cycloheptyl group likely increases molecular weight and logP compared to smaller cycloalkyl analogs, which could impact bioavailability and CNS penetration .

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